![molecular formula C13H13NO B6413747 2-(3,5-Dimethylphenyl)-4-hydroxypyridine, 95% CAS No. 1261917-51-4](/img/structure/B6413747.png)
2-(3,5-Dimethylphenyl)-4-hydroxypyridine, 95%
Overview
Description
2-(3,5-Dimethylphenyl)-4-hydroxypyridine, also known as 4-Methylphenylhydroxy-2-pyridine, is an organic compound with a molecular formula of C10H11NO. This compound is used in a variety of scientific research applications due to its unique properties. It has a wide range of applications in organic synthesis, drug development, and biochemical research.
Scientific Research Applications
2-(3,5-Dimethylphenyl)-4-hydroxypyridine is used in a variety of scientific research applications. It is used as a reagent in organic synthesis to prepare other compounds such as 2-methyl-4-phenylpyridine. It is also used in drug development to synthesize novel drugs and other pharmaceuticals. Additionally, it is used in biochemical research to study the mechanism of action of various compounds.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)-4-hydroxypyridine is not well understood. However, it is believed to act as a competitive inhibitor of enzymes in the body. This means that it binds to the enzyme’s active site and prevents the enzyme from catalyzing the reaction. This can lead to the inhibition of certain metabolic pathways and can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,5-Dimethylphenyl)-4-hydroxypyridine are not well understood. However, it is believed to have a variety of effects on the body. It has been shown to inhibit certain enzymes, which can lead to the inhibition of certain metabolic pathways. Additionally, it has been shown to have an effect on the activity of certain hormones and neurotransmitters.
Advantages and Limitations for Lab Experiments
2-(3,5-Dimethylphenyl)-4-hydroxypyridine has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive and readily available compound. Additionally, it is relatively stable and can be stored for long periods of time without degradation. One limitation is that it is not very soluble in water and thus can be difficult to work with in aqueous solutions.
Future Directions
There are a variety of potential future directions for 2-(3,5-Dimethylphenyl)-4-hydroxypyridine. One potential direction is the development of novel drugs and other pharmaceuticals using this compound as a starting material. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on the body. Finally, further research could be done to explore the potential applications of this compound in other fields such as organic synthesis and biochemical research.
Synthesis Methods
2-(3,5-Dimethylphenyl)-4-hydroxypyridine can be synthesized using a variety of methods. One method involves the reaction of 3,5-dimethylphenol with sodium hydroxide and pyridine in aqueous solution. This reaction is known as the Williamson ether synthesis and produces 4-methylphenylhydroxy-2-pyridine as the product. The reaction is carried out at a temperature of 80-90 °C and requires a catalyst such as sodium hydroxide or potassium hydroxide.
properties
IUPAC Name |
2-(3,5-dimethylphenyl)-1H-pyridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-5-10(2)7-11(6-9)13-8-12(15)3-4-14-13/h3-8H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQVRZWFCLNGKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=O)C=CN2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692452 | |
Record name | 2-(3,5-Dimethylphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)pyridin-4(1H)-one | |
CAS RN |
1261917-51-4 | |
Record name | 4-Pyridinol, 2-(3,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261917-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,5-Dimethylphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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